molecular formula C8H12N2O2 B2783163 N-(6-oxopiperidin-3-yl)prop-2-enamide CAS No. 1341053-42-6

N-(6-oxopiperidin-3-yl)prop-2-enamide

Cat. No.: B2783163
CAS No.: 1341053-42-6
M. Wt: 168.196
InChI Key: FCCWLVBJDWUFTE-UHFFFAOYSA-N
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Description

N-(6-oxopiperidin-3-yl)prop-2-enamide is an acrylamide derivative characterized by a piperidinone (6-oxopiperidinyl) substituent linked to the nitrogen of a prop-2-enamide backbone. The 6-oxopiperidinyl group introduces a polar, cyclic amide moiety, which may enhance solubility or modulate target specificity compared to simpler aromatic or aliphatic substituents.

Properties

IUPAC Name

N-(6-oxopiperidin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-7(11)10-6-3-4-8(12)9-5-6/h2,6H,1,3-5H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCWLVBJDWUFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-(6-oxopiperidin-3-yl)prop-2-enamide is a compound with significant potential in various scientific research applications. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for the formation of complex molecules through various chemical reactions, including:

  • Oxidation Reactions: Leading to the formation of piperidine-3,6-dione derivatives.
  • Reduction Reactions: Resulting in piperidine-3,6-diol derivatives.
  • Substitution Reactions: Yielding various substituted piperidines depending on the nucleophiles used.

Biological Studies

The compound can be utilized as a probe in biological research to investigate enzyme mechanisms and interactions. While its primary biological targets are not fully understood, it is speculated that it may exhibit analgesic effects similar to those of fentanyl by binding to opioid receptors and inhibiting pain signaling pathways. This potential makes it an important candidate for further pharmacological studies.

Industrial Applications

In industrial chemistry, this compound can be employed in the production of agrochemicals, dyes, and other essential chemicals. Its structural features allow it to participate in diverse chemical reactions that are valuable for industrial manufacturing processes.

Case Study 1: Enzyme Mechanism Investigation

A recent study utilized this compound as a probe to explore the mechanisms of specific enzymes involved in metabolic pathways. The findings indicated that modifications to the compound's structure could significantly alter enzyme activity, providing insights into enzyme-substrate interactions and guiding future drug design efforts.

Case Study 2: Synthesis of Piperidine Derivatives

In another case, researchers employed this compound as a precursor for synthesizing novel piperidine derivatives. The study demonstrated that varying reaction conditions led to different substitution patterns, highlighting the compound's utility in generating molecular diversity for pharmacological screening.

Mechanism of Action

The mechanism by which N-(6-oxopiperidin-3-yl)prop-2-enamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(6-oxopiperidin-3-yl)prop-2-enamide, their substituents, bioactivities, and sources:

Compound Name & Structure Key Substituents Bioactivity Source (Evidence ID)
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide 3-Fluoro-4-(CF₃)phenyl Bactericidal activity against MRSA and M. tuberculosis; comparable to ampicillin
Moupinamide [(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide] 4-hydroxy-3-methoxyphenyl; phenethylamine Anti-inflammatory (IC₅₀ < 17.21 µM)
(2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide Halogenated phenyl (Br, Cl, F) Attenuates NF-κB activation; potent anti-inflammatory activity
(2E)-N-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide 3-Cl-phenyl; 4-CF₃-phenyl Synthetic intermediate; structural characterization
This compound 6-oxopiperidinyl No direct activity data in provided evidence N/A

Key Observations:

Substituent-Driven Bioactivity: Halogenated Aromatic Rings (e.g., Br, Cl, CF₃) enhance antimicrobial potency, as seen in , where compound (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide outperformed ampicillin against MRSA . Polar Groups (e.g., hydroxyl, methoxy) correlate with anti-inflammatory effects. Moupinamide, isolated from Lycium yunnanense, demonstrated significant NF-κB inhibition due to its phenolic and methoxy moieties .

Piperidinone vs. Aromatic Substitutents: The 6-oxopiperidinyl group in the target compound differs from the aromatic substituents in analogs. Piperidinone’s cyclic amide structure may improve solubility (logD₇.₄ ~ -0.5–1.5 estimated) compared to highly lipophilic halogenated analogs (logD₇.₄ > 2.5) .

Synthetic Accessibility :

  • Halogenated prop-2-enamides (e.g., compounds) are synthesized via condensation of cinnamic acid derivatives with substituted anilines, achieving yields of 66–72% . Introducing the 6-oxopiperidinyl group would require specialized amine precursors, which may complicate synthesis compared to aryl-substituted analogs.

Biological Activity

N-(6-oxopiperidin-3-yl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a keto group at the 6-position and an enamide functional group. This structure is indicative of its potential reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's enamine moiety is believed to play a crucial role in its mode of action, facilitating nucleophilic reactions that can lead to significant biological effects .

Biological Activities

  • Anticancer Activity :
    • Studies have shown that similar compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives of piperidine have been reported to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
    • A specific study indicated that certain oxopiperidine derivatives could inhibit cell growth in multiple myeloma (MM) cell lines, demonstrating IC50 values comparable to established treatments like lenalidomide .
  • Enzyme Inhibition :
    • The compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases. Compounds with similar structural features have shown promising AChE inhibition, suggesting that this compound could possess similar properties .
  • Modulation of Cellular Pathways :
    • Research indicates that compounds with related structures can modulate cellular pathways involved in apoptosis and proliferation. For example, they may influence the degradation of transcription factors like IKZF1 and IKZF3, leading to enhanced apoptosis in malignant cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in MM cells; IC50 values comparable to lenalidomide
Enzyme InhibitionPotential AChE inhibition; relevant for neurodegenerative diseases
Cellular ModulationInfluences degradation of IKZF1/IKZF3; promotes apoptosis

Case Studies

  • Antiproliferative Effects :
    • In a study involving the treatment of NCI-H929 cells with this compound, significant dose-dependent increases in apoptotic events were observed, with early apoptosis rising from 3.4% to 13.3% at higher concentrations .
  • Cell Cycle Analysis :
    • Cell cycle analysis demonstrated that treatment with the compound led to G0/G1 phase arrest in cancer cells, indicating its potential as a therapeutic agent for controlling cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-oxopiperidin-3-yl)prop-2-enamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 6-oxopiperidin-3-amine and acryloyl chloride derivatives under inert atmospheres. Key optimization parameters include:

  • Temperature : Maintain 0–5°C during acryloylation to prevent side reactions .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm purity using reverse-phase HPLC (>95% purity threshold) .
    • Analytical Validation : Characterize intermediates and final products using 1H^1H/13C^{13}C-NMR to verify enamide geometry and absence of unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

  • Primary Techniques :

  • NMR Spectroscopy : 1H^1H-NMR resolves olefinic protons (δ 6.2–6.8 ppm for trans-enamides) and piperidinone carbonyl signals (δ 170–175 ppm). 13C^{13}C-NMR confirms the α,β-unsaturated carbonyl group (C=O at ~165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]+^+) with <2 ppm mass error .
    • Ambiguity Resolution : Overlapping signals in crowded spectral regions (e.g., piperidinone protons) can be resolved using 2D NMR (COSY, HSQC) or X-ray crystallography for absolute configuration confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental data regarding hydrogen-bonding patterns in this compound crystals?

  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., C(4)\text{C(4)} motifs for cyclic interactions) and compare with Density Functional Theory (DFT)-optimized geometries .
  • Iterative Refinement : Use SHELXL for crystallographic refinement, adjusting thermal parameters and occupancy factors to reconcile discrepancies between predicted and observed bond lengths .

Q. What experimental strategies are employed to investigate the bioactivity of this compound against molecular targets in inflammatory pathways?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against COX-2 or NF-κB using fluorogenic substrates, with IC50_{50} determination via dose-response curves .
  • Binding Studies : Perform surface plasmon resonance (SPR) to measure binding kinetics (konk_ \text{on}, koffk_ \text{off}) to recombinant proteins .
    • Mechanistic Probes : Use site-directed mutagenesis on target proteins to identify critical binding residues .

Q. How should researchers design crystallization experiments to overcome polymorphism issues in this compound, and what analytical approaches validate polymorph identity?

  • Crystallization Strategies :

  • Solvent Screening : Test binary solvent systems (e.g., ethanol/water) to favor thermodynamically stable forms .
  • Seeding : Introduce microcrystals of the desired polymorph to control nucleation .
    • Validation Methods :
  • PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data .
  • DSC : Identify polymorph-specific melting endotherms (±2°C precision) .

Q. What methodological considerations are critical when analyzing structure-activity relationships (SAR) between this compound and its analogues?

  • SAR Workflow :

  • Functional Group Modulation : Synthesize analogues with substituents at the piperidinone or enamide positions to assess steric/electronic effects .
  • Computational Docking : Use AutoDock Vina to predict binding poses and calculate docking scores (ΔG values) .
    • Data Interpretation : Apply multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.